Pyrazolidin-3-one

Description

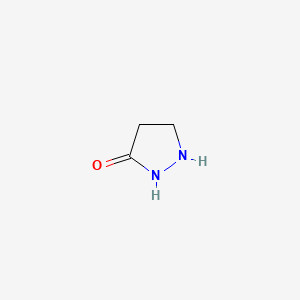

Structure

3D Structure

Properties

IUPAC Name |

pyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c6-3-1-2-4-5-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGRWYRVNANFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144928 | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-72-7 | |

| Record name | 3-Pyrazolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of Pyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental structure, properties, and synthesis of Pyrazolidin-3-one, a key heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant attention for their diverse biological activities.

Core Chemical Structure

This compound is a five-membered heterocyclic compound featuring a saturated ring containing two adjacent nitrogen atoms (a hydrazinyl moiety) and a carbonyl group at the 3-position. The parent compound has the chemical formula C₃H₆N₂O. The ring atoms are numbered starting from the nitrogen atom not adjacent to the carbonyl group, proceeding towards the carbonyl carbon.

The IUPAC name for the parent compound is This compound . It exists as a stable, often crystalline solid. The presence of two nitrogen atoms and a carbonyl group makes the ring susceptible to various chemical modifications, allowing for the creation of diverse derivative libraries for drug discovery.[1][2]

Caption: Basic ring structure and atom numbering of this compound.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their application in drug development, influencing factors such as solubility, stability, and bioavailability. While extensive data for the unsubstituted parent compound is sparse, key properties have been predicted or determined for important analogues.

| Property | Value (Parent Compound) | Value (1-Phenyl-pyrazolidin-3-one) | Data Source |

| Molecular Formula | C₃H₆N₂O | C₉H₁₀N₂O | [1],[3] |

| Molecular Weight | 86.09 g/mol | 162.19 g/mol | [1],[3] |

| CAS Number | 10234-72-7 | 92-43-3 | [1],[3] |

| Boiling Point | 29 °C (at 3 Torr) | Not available | [1] |

| Density | 1.114 g/cm³ (Predicted) | Not available | [1] |

| pKa | 13.45 (Predicted) | Not available | [1] |

| Appearance | White to off-white crystalline solid (as HCl salt) | Solid | [2] |

| Solubility | Soluble in water and alcohol (as HCl salt) | Not available | [2] |

Synthesis and Experimental Protocols

The most common and straightforward route to synthesizing the this compound core involves the cyclocondensation reaction between an α,β-unsaturated ester and hydrazine (B178648) hydrate (B1144303). A general protocol for a related derivative is detailed below, which can be adapted for various substituted pyrazolidin-3-ones.

General Experimental Protocol: Synthesis of 4-Benzoyl-methyl-pyrazolidin-3-one

This protocol describes the synthesis of a this compound derivative, illustrating the core cyclization step.

Materials:

-

2-Methylene aroyl propionic acid (starting material)

-

Hydrazine hydrate

-

Sodium Bicarbonate (NaHCO₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

A mixture of the appropriate 2-methylene aroyl propionic acid (0.1 mole) and hydrazine hydrate (0.1 mole) is prepared in a round-bottom flask.

-

Ethanol (25 mL) is added as the solvent, followed by the addition of a catalytic amount of sodium bicarbonate (0.5 g).

-

The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled, and the solvent is concentrated under reduced pressure.

-

The concentrated residue is then poured into cold water to precipitate the crude product.

-

The crude product is collected by filtration, dried, and purified by recrystallization from ethanol to yield the final 4-benzoyl-methyl-pyrazolidin-3-one.[4]

Caption: General experimental workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For a this compound structure, the key characteristic absorptions are:

-

N-H Stretching: A broad band typically appears in the region of 3100-3300 cm⁻¹, corresponding to the N-H bonds of the hydrazinyl moiety.

-

C-H Stretching: Bands for aliphatic C-H stretching are observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl group is a key feature, typically found in the range of 1650-1700 cm⁻¹.

The NIST database shows a spectrum for 1-phenyl-3-pyrazolidin-3-one with major peaks confirming these assignments.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: For the unsubstituted this compound ring, one would expect two triplet signals for the two adjacent methylene (B1212753) (-CH₂-) groups. The protons on C4 would be coupled to the protons on C5, and vice versa. The N-H protons would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum of the parent compound is expected to show three distinct signals: one for the carbonyl carbon (C3) at a significantly downfield shift (typically >170 ppm), and two signals for the aliphatic carbons (C4 and C5) at higher field. For example, in the related compound pyrazolidine (B1218672) (without the carbonyl group), the carbon signals appear around 45-55 ppm.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion: The parent this compound (C₃H₆N₂O) would have a molecular ion peak (M⁺) at an m/z of 86.

-

Fragmentation: The fragmentation of the this compound ring is complex. Common fragmentation pathways for related heterocyclic compounds involve the loss of small, stable molecules like CO (carbon monoxide, 28 Da) and ethene (C₂H₄, 28 Da), or cleavage of the N-N bond. The analysis of the fragmentation pattern of 1-phenyl-pyrazolidin-3-one (M⁺ at m/z 162) shows characteristic fragments that help confirm the core structure.[7] The fragmentation is often dependent on the substituents present on the ring.[8][9][10]

References

- 1. This compound HYDROCHLORIDE | CAS 1752-88-1 [matrix-fine-chemicals.com]

- 2. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 3. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. article.sapub.org [article.sapub.org]

- 10. researchgate.net [researchgate.net]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazolidin-3-one Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolidin-3-one, a five-membered saturated heterocycle containing two adjacent nitrogen atoms and a carbonyl group, represents a core scaffold in a multitude of pharmacologically active compounds and industrial chemicals. Its derivatives have found applications ranging from anti-inflammatory drugs to photographic developing agents. This technical guide delves into the historical origins of this compound synthesis, tracing its discovery back to the late 19th century and outlining the evolution of its synthetic methodologies. We will provide a detailed account of the seminal early syntheses, including experimental protocols and quantitative data, to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

The Dawn of Pyrazolidinone Synthesis: The Discovery of 1-Phenyl-3-Pyrazolidinone (Phenidone)

The first documented synthesis of a this compound derivative dates back to 1889, with the preparation of 1-phenyl-3-pyrazolidinone. This pioneering work was disclosed in a German patent (DE 53834).[1] The synthesis involved the reaction of phenylhydrazine (B124118) with β-chloropropionic acid. This discovery laid the foundational stone for the entire class of pyrazolidinone compounds. The significance of this particular derivative, later famously known as Phenidone, was not fully realized until the mid-20th century when it was identified as a powerful photographic developing agent.

Early Synthetic Methodologies for this compound Derivatives

The nascent phase of this compound chemistry was characterized by two primary synthetic strategies that remain relevant to this day:

-

Cyclization of Hydrazines with 3-Halopropionic Acids or their Derivatives: This approach, exemplified by the original synthesis of Phenidone, involves the reaction of a hydrazine (B178648) with a three-carbon synthon containing a leaving group at the β-position relative to a carboxylic acid or its derivative.

-

Reaction of Hydrazines with α,β-Unsaturated Carboxylic Acid Derivatives: This method, which has become the most general and straightforward route to pyrazolidin-3-ones, involves the Michael addition of a hydrazine to an acrylic acid derivative, followed by intramolecular cyclization.

Key Historical Syntheses and Experimental Protocols

The First Synthesis of a this compound: 1-Phenyl-3-pyrazolidinone (1889)

Logical Workflow for the First Synthesis of 1-Phenyl-3-pyrazolidinone (1889)

Caption: First synthesis of 1-phenyl-3-pyrazolidinone (1889).

Experimental Protocol (Reconstructed from historical citations):

-

Reactants: Phenylhydrazine and β-chloropropionic acid.

-

Conditions: The reactants are heated together. The exact temperature and reaction time are not specified in available secondary sources. The reaction likely involves the removal of water and hydrogen chloride as byproducts.

-

Work-up: The reaction mixture would have been cooled, and the solid product isolated by filtration. Purification was likely achieved by recrystallization from a suitable solvent like benzene, as later characterization data suggests.[1]

| Compound | Molecular Formula | Starting Materials | Year | Reference |

| 1-Phenyl-3-pyrazolidinone | C₉H₁₀N₂O | Phenylhydrazine, β-Chloropropionic acid | 1889 | DE 53834[1] |

The General Synthesis of Unsubstituted this compound

While the synthesis of the phenyl-substituted derivative occurred in 1889, the preparation of the parent, unsubstituted this compound was likely achieved shortly thereafter through the now-classic reaction of an acrylic acid derivative with hydrazine hydrate (B1144303). This method provides a more direct and efficient route to the core pyrazolidinone scaffold.

General Synthetic Pathway to this compound

Caption: General synthesis of this compound.

Experimental Protocol (Generalized from modern procedures):

-

Reactants: Ethyl acrylate and hydrazine hydrate.

-

Solvent: Typically an alcohol, such as ethanol.

-

Procedure: Hydrazine hydrate is added to a solution of ethyl acrylate in ethanol. The reaction mixture is then heated under reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the resulting crude product is purified, often by distillation or recrystallization.

| Product | Starting Materials | Typical Yield (%) | Melting Point (°C) |

| This compound | Ethyl acrylate, Hydrazine hydrate | >80 | 45-47 |

The Role of Pioneers: Emil Fischer and Theodor Curtius

While a direct link to the initial synthesis of this compound is not firmly established for Emil Fischer and Theodor Curtius, their contemporaneous and foundational work on the chemistry of hydrazines was instrumental in enabling such discoveries.

-

Emil Fischer: His extensive research on phenylhydrazine and its reactions with carbonyl compounds, leading to the famous Fischer indole (B1671886) synthesis, greatly advanced the understanding of hydrazine chemistry. This knowledge was crucial for the development of synthetic routes to nitrogen-containing heterocycles.

-

Theodor Curtius: His discovery of hydrazine and pioneering work on its reactions, including the Curtius rearrangement, provided the chemical community with the key building block for pyrazolidinone synthesis.

Conclusion

The history of this compound synthesis begins with the landmark preparation of 1-phenyl-3-pyrazolidinone in 1889, a discovery that preceded the recognition of its most famous application by several decades. The subsequent development of the more general synthesis from α,β-unsaturated esters and hydrazine has made this heterocyclic core readily accessible. The foundational work of pioneering chemists in the late 19th and early 20th centuries on the chemistry of hydrazines provided the essential backdrop for these synthetic advancements. Today, the legacy of this early work continues to be built upon, with the this compound scaffold remaining a fertile ground for the discovery of new therapeutic agents and functional materials. This guide provides a historical and technical foundation for researchers to appreciate the origins and evolution of this important heterocyclic system.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazolidin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Pyrazolidin-3-one, a heterocyclic compound that forms the backbone of various pharmacologically significant molecules. The versatility of the pyrazolidinone scaffold has made it a subject of considerable interest in medicinal chemistry, leading to the development of derivatives with a broad spectrum of therapeutic applications.[1][2] This document details its fundamental properties, synthesis protocols, and key biological activities to support ongoing research and development efforts.

Core Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a ketone group. Its fundamental properties are summarized below. The hydrochloride salt form is often used to enhance stability and solubility.[3]

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 10234-72-7 | [4] |

| Molecular Formula | C₃H₆N₂O | [4] |

| Molecular Weight | 86.09 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [3] |

| Boiling Point | 29 °C (at 3 Torr) | [4] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 13.45 ± 0.20 | [4] |

| Solubility | Soluble in water and alcohol | [3] |

Table 2: Properties of 1-Phenyl-3-pyrazolidinone (Phenidone) - A Key Derivative

| Property | Value | Source |

| CAS Number | 92-43-3 | [5] |

| Molecular Formula | C₉H₁₀N₂O | [5] |

| Molecular Weight | 162.19 g/mol | |

| Melting Point | 119-121 °C | |

| Flash Point | 135.3 °C (Pensky-Martens closed cup) | |

| Appearance | Leaflets or needles | [6] |

| Solubility | Freely soluble in dilute aqueous solutions of acids and alkalies. Practically insoluble in ether. | [6] |

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through several established routes. These methods typically involve the cyclization of a hydrazine-containing compound with a suitable three-carbon precursor.

A common and straightforward route involves the reaction of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303).[7] This method allows for the synthesis of various substituted pyrazolidin-3-ones.

Methodology:

-

Reaction Setup: Dissolve the selected α,β-unsaturated ester in a suitable alcohol solvent (e.g., methanol, ethanol).

-

Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O) to the solution. The reaction can often proceed at room temperature but may require refluxing for less reactive substrates.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.[7]

This method provides an alternative pathway, particularly for introducing specific functionalities. It involves the conversion of a β-hydroxy ester into a suitable leaving group, followed by cyclization with hydrazine.[7]

Methodology:

-

Activation of Hydroxyl Group: Convert the hydroxyl group of the β-hydroxy ester into a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine).

-

Cyclization: Treat the resulting β-sulfonyloxy ester with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the leaving group and subsequently cyclizing to form the this compound ring.[7]

-

Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

A general workflow for the synthesis and characterization is depicted below.

Chemical Reactivity and Stability

This compound and its derivatives exhibit reactivity at several positions, allowing for extensive functionalization. The ring nitrogen atoms differ in their nucleophilicity, with the N(1) position generally being more basic and nucleophilic.[7] The stability of the core structure makes it a robust scaffold for drug design. The hydrochloride salt form is noted to enhance stability.[3] Catalytic systems can be employed to control divergent reactions, enabling the construction of diverse nitrogen-containing heterocyclic structures from pyrazolidinone precursors.[8]

Biological Activity and Signaling Pathways

Derivatives of the this compound core are known for a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[1][9][10][11] This versatility has established the pyrazolidinone moiety as a significant pharmacophore in medicinal chemistry.[9]

A primary mechanism for the anti-inflammatory effects of many this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking these enzymes, pyrazolidinone compounds can effectively reduce the inflammatory response.

The diagram below illustrates the role of COX enzymes in the arachidonic acid pathway and the inhibitory action of pyrazolidinone derivatives.

The biological profile of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship studies have provided key insights for designing more potent and selective agents.

-

Substitution at N(1) and N(2): Modifications at the nitrogen positions significantly influence activity. For instance, incorporating a phenyl group at the N(1) position is a common feature in many active compounds.

-

Substitution at C(4) and C(5): Functionalization at the carbon positions of the ring can modulate potency and selectivity. For example, substitutions at the para position of a phenyl ring attached to the core can lead to optimum anti-inflammatory and antibacterial activity.[9][11]

The logical relationship between the core structure and its functionalization to achieve biological activity is visualized below.

Conclusion

This compound is a foundational heterocyclic structure with significant potential in drug discovery and development. Its accessible synthesis, stable core, and amenability to chemical modification make it an attractive scaffold for generating diverse molecular libraries. A thorough understanding of its physical properties, chemical reactivity, and the structure-activity relationships of its derivatives is crucial for researchers aiming to develop novel therapeutics targeting a range of diseases, from inflammatory disorders to infectious diseases and cancer.

References

- 1. tsijournals.com [tsijournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 1752-88-1: 3-PYRAZOLIDINONE HYDROCHLORIDE | CymitQuimica [cymitquimica.com]

- 4. 3-Pyrazolidinone | 10234-72-7 [chemicalbook.com]

- 5. 3-Pyrazolidinone, 1-phenyl- [webbook.nist.gov]

- 6. 1-Phenyl-3-pyrazolidinone [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones to construct diversified nitrogen-containing heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 10. benchchem.com [benchchem.com]

- 11. jscimedcentral.com [jscimedcentral.com]

The Multifaceted Mechanisms of Action of Pyrazolidin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolidin-3-one and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of their core mechanisms of action, focusing on their roles as antioxidant, anti-inflammatory, and anticancer agents. Through a detailed review of key experimental findings, this document outlines the molecular pathways modulated by these compounds, presents quantitative data on their efficacy, and provides standardized protocols for their evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of their complex biological functions.

Core Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to interact with a variety of biological targets. The primary mechanisms can be broadly categorized into antioxidant, anti-inflammatory, and kinase-inhibitory activities.

Antioxidant and Neuroprotective Effects

The most prominent example of a this compound derivative is Edaravone , a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2] Its primary mechanism is the neutralization of reactive oxygen species (ROS), which are implicated in the neuronal damage characteristic of these conditions.[3][4]

Edaravone's amphiphilic nature allows it to scavenge both water-soluble and lipid-soluble peroxyl radicals, thereby protecting cell membranes from lipid peroxidation.[2] It effectively intercepts and neutralizes highly damaging species like hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻).[4] Beyond direct scavenging, Edaravone can also upregulate the body's endogenous antioxidant systems, such as superoxide (B77818) dismutase (SOD) and catalase.[3] This dual action helps to mitigate the oxidative stress that leads to neuronal cell death.[1][3]

Anti-inflammatory Activity

Many pyrazolidine-3,5-dione (B2422599) derivatives exhibit significant anti-inflammatory properties. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins—mediators of pain and inflammation.[5] By blocking the COX pathway, these compounds can effectively reduce edema and inflammation.

The anti-inflammatory response is also mediated by the modulation of pro-inflammatory cytokines. Some derivatives have been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further dampening the inflammatory cascade.[2]

Anticancer and Other Activities

Emerging research has identified the potential of pyrazolidine (B1218672) derivatives as anticancer agents. One of the targeted mechanisms is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which promotes the expression of anti-apoptotic proteins often overexpressed in cancer cells. Inhibition of CDK9 by pyrazolidine-dione derivatives can thus lead to the suppression of cancer cell proliferation and induction of apoptosis.[6][7]

Furthermore, certain derivatives act as modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[8] Modulation of PPARγ is a therapeutic strategy for metabolic diseases, and some pyrazolidine-diones have shown promise as potential agonists for this receptor.[8][9]

Quantitative Data Summary

The efficacy of this compound derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and activity data.

Table 1: Antioxidant Activity of Edaravone and Derivatives

| Compound | Assay Type | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Edaravone | DPPH Radical Scavenging | 4.21 - 6.5 | [3][4] |

| Edaravone Derivative | DPPH Radical Scavenging | ~30.8 | [3] |

| Edaravone | Hydroxyl Radical Scavenging | ~6.7 | [3] |

| Ascorbic Acid (Reference) | DPPH Radical Scavenging | 5.6 - 66.12 | [3] |

| Ascorbic Acid (Reference) | Hydroxyl Radical Scavenging | 758.83 | [3] |

Lower IC50/EC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity of Pyrazolidine-3,5-dione Derivatives

| Compound | Assay Type | Parameter | Result | Reference |

|---|---|---|---|---|

| Phenylbutazone | COX-1 Inhibition | IC50 (µM) | 12.0 | [1] |

| Phenylbutazone | COX-2 Inhibition | IC50 (µM) | 2.4 | [1] |

| Derivative 5j | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 62.41% | [2] |

| Derivative 5k | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 54.89% | [2] |

| Derivative 5m | Paw Edema Inhibition | % Inhibition (50 mg/kg) | 58.01% | [2] |

| Indomethacin (Reference) | Paw Edema Inhibition | % Inhibition (10 mg/kg) | 70% |[1] |

Table 3: Anticancer Activity of Pyrazolidine-dione Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Derivative XIII | CDK-9 | - | 0.16 | [6] |

| Derivative XIII | Cytotoxicity | HePG2 | 6.57 | [6] |

| Derivative XIII | Cytotoxicity | HCT-116 | 9.54 | [6] |

| Derivative XIII | Cytotoxicity | MCF-7 | 7.97 |[6] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the mechanisms of action of this compound derivatives.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in spectrophotometric grade methanol (B129727) or ethanol.

-

Prepare a series of concentrations of the test compound (e.g., Edaravone) and a reference antioxidant (e.g., Ascorbic Acid) in the same solvent.

-

-

Reaction Mixture:

-

In a 96-well microplate, add 50 µL of each concentration of the test compound or reference standard.

-

Add 150 µL of the DPPH solution to each well to initiate the reaction. A blank well should contain solvent and DPPH solution only.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Plot the % inhibition against the logarithm of the compound concentration to determine the IC50 value.[3][10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the acute in vivo anti-inflammatory effect of a compound by measuring its ability to reduce carrageenan-induced paw swelling in rats.

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Fast animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1][11]

-

Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After 1 hour, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12]

-

Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.[2]

In Vitro Enzyme Inhibition: CDK9/Cyclin T1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a test compound against the CDK9/Cyclin T1 kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in the appropriate kinase assay buffer.

-

Prepare solutions of recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP in the assay buffer.

-

-

Kinase Reaction:

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection:

-

Stop the reaction and measure kinase activity by quantifying the amount of ATP remaining in the well using a luminescent assay kit (e.g., Kinase-Glo™).

-

Add the detection reagent, incubate as per the manufacturer's instructions, and measure luminescence with a plate reader.

-

-

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration and plot against the log of the concentration to determine the IC50 value.[7]

Conclusion

This compound derivatives are a pharmacologically significant class of compounds with diverse and potent mechanisms of action. Led by the neuroprotective antioxidant Edaravone, these molecules demonstrate clinically relevant anti-inflammatory effects through COX inhibition and anticancer potential via pathways such as CDK9 inhibition. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling further exploration and optimization of this promising chemical scaffold for various therapeutic applications. Continued investigation into the structure-activity relationships and specific molecular interactions of these derivatives will be crucial for designing next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. msjonline.org [msjonline.org]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Pyrazolidin-3-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidin-3-one scaffold, a five-membered nitrogen-containing heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of novel this compound derivatives, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents. The versatility of this core structure allows for diverse chemical modifications, leading to compounds with potent anti-inflammatory, antimicrobial, and anticancer properties.

Core Biological Activities and Screening Data

This compound derivatives have been extensively investigated for their therapeutic potential. Their biological activities are attributed to their ability to interact with various biological targets, leading to the modulation of key physiological and pathological processes.

Anti-inflammatory Activity

A significant number of this compound compounds exhibit potent anti-inflammatory effects. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation.[1] This mechanism is analogous to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Test Model | Dose/Concentration | % Inhibition | Standard Drug | % Inhibition of Standard | Reference |

| RS-10 | Carrageenan-induced rat paw edema | 100 mg/kg | 40.28% | Indomethacin (10 mg/kg) | 62.50% | [2] |

| RS-6, RS-9, RS-2 | Carrageenan-induced rat paw edema | 100 mg/kg | Appreciable Inhibition | Indomethacin (10 mg/kg) | 62.50% | [2] |

| 3a-h (series) | Albumin Denaturation | Not Specified | 58.15 - 69.17% | Ibuprofen | 75.41% | [1] |

| 4d | HRBC Membrane Stabilization | Not Specified | Moderate Activity | Diclofenac Sodium | - | [3][4] |

Antimicrobial Activity

The quest for new antimicrobial agents has led to the exploration of this compound derivatives, which have shown promising activity against a range of bacterial and fungal pathogens.

Table 2: Antibacterial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Standard Drug | Reference |

| RS-4 | Staphylococcus aureus | 70 µg/mL | 11 | Vancomycin (30 µg/mL) | [2][5] |

| RS-4 | Bacillus subtilis | 70 µg/mL | 11 | Vancomycin (30 µg/mL) | [2][5] |

| RS-4 | Pseudomonas aeruginosa | 70 µg/mL | 12 | Amikacin (30 µg/mL) | [2][5] |

| RS-4 | Proteus mirabilis | 70 µg/mL | 10 | Amikacin (30 µg/mL) | [2] |

| 3 | Escherichia coli | - | MIC: 0.25 µg/mL | Ciprofloxacin | [6] |

| 4 | Streptococcus epidermidis | - | MIC: 0.25 µg/mL | Ciprofloxacin | [6] |

Table 3: Antifungal Activity of this compound Derivatives

| Compound ID | Fungal Strain | Concentration | Zone of Inhibition (mm) / MIC | Standard Drug | Reference |

| IIa, IIIa-d | Candida albicans | - | Significant Inhibition | Fluconazole | [7] |

| 2 | Aspergillus niger | - | MIC: 1 µg/mL | Clotrimazole | [6] |

Anticancer Activity

The anticancer potential of this compound derivatives is a burgeoning area of research. These compounds have demonstrated cytotoxicity against various human cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[1][8]

Table 4: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Reference |

| XIII | HePG2 | 6.57 | - | [8] |

| XIII | HCT-116 | 9.54 | - | [8] |

| XIII | MCF-7 | 7.97 | - | [8] |

| Various | MCF-7, HCT-116, HepG-2 | - | Doxorubicin | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound compounds.

Synthesis of Pyrazolidin-3,5-dione Derivatives

A general and efficient method for the synthesis of substituted pyrazolidine-3,5-diones involves a three-step process starting from a substituted benzoic acid.[2][5]

-

Esterification: The substituted benzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to yield the corresponding methyl ester.[5]

-

Hydrazide Formation: The synthesized ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide.

-

Cyclization: Finally, the hydrazide is reacted with diethyl malonate through cyclization to yield the target pyrazolidine-3,5-dione (B2422599) derivative.[2]

Anti-inflammatory Activity Assays

This in vivo model is a standard for evaluating acute anti-inflammatory activity.[2]

-

Animal Preparation: Albino rats are divided into control, standard, and test groups.

-

Induction of Edema: Inflammation is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the left hind paw of the rats.

-

Drug Administration: The test compounds and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally, typically 30 minutes before carrageenan injection.

-

Measurement of Paw Volume: The paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[1]

-

Reaction Mixture Preparation: A reaction mixture containing the test compound, bovine serum albumin, and phosphate-buffered saline (pH 6.4) is prepared.

-

Incubation: The samples are incubated at room temperature for 20 minutes.[1]

-

Heat-Induced Denaturation: Denaturation is induced by heating the mixture in a water bath at 51°C for 20 minutes.[1]

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.[1]

-

Data Analysis: The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples with the control.

This in vitro method evaluates the anti-inflammatory activity by assessing the stabilization of the human red blood cell membrane.[3][4]

-

Preparation of HRBC Suspension: A suspension of human red blood cells is prepared from fresh human blood.

-

Incubation: The HRBC suspension is incubated with the test compounds and a standard drug (e.g., Diclofenac sodium) at a specific temperature.

-

Hemolysis Induction: Hemolysis is induced by subjecting the samples to hypotonic or heat-induced stress.

-

Measurement of Hemolysis: The extent of hemolysis is determined by measuring the absorbance of the supernatant at a specific wavelength.

-

Data Analysis: The percentage of membrane stabilization is calculated by comparing the hemolysis in the presence of the test compound to the control.

Antimicrobial Activity Assays

This method is widely used to screen for antimicrobial activity.[2][7]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

-

Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly inoculated with the test microorganism.

-

Disc Application: Sterile filter paper discs impregnated with the test compound at a specific concentration are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24-48 hours).[1]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[1]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth compared to the untreated control, is then calculated.[1]

Visualizing the Pathways and Processes

Diagrams are essential tools for understanding complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, illustrate key concepts related to the biological activity of this compound compounds.

Caption: General experimental workflow for the synthesis and biological screening of novel this compound compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pyrazolidin-3-one from α,β-Unsaturated Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the pyrazolidin-3-one core from α,β-unsaturated esters. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This document details the core synthetic strategies, reaction mechanisms, experimental protocols, and quantitative data to facilitate the practical application of this valuable chemical transformation.

Core Synthesis Strategy: Michael Addition and Intramolecular Cyclization

The primary and most direct route for the synthesis of pyrazolidin-3-ones from α,β-unsaturated esters involves a two-step one-pot reaction with hydrazine (B178648) or its derivatives. The fundamental mechanism consists of:

-

Michael Addition: The nucleophilic hydrazine attacks the β-carbon of the electron-deficient α,β-unsaturated ester. This conjugate addition reaction forms a hydrazino-ester intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazino-ester intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester. This intramolecular condensation results in the formation of the five-membered this compound ring with the elimination of an alcohol molecule (the alkoxy group from the original ester).

The overall reaction is a classic example of a condensation reaction leading to a heterocyclic system. The reaction is typically carried out by heating the reactants in a suitable solvent.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the synthesis of pyrazolidin-3-ones from α,β-unsaturated esters.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from α,β-unsaturated esters and related starting materials.

| Product | α,β-Unsaturated Ester/Starting Material | Hydrazine Derivative | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylthis compound | Ethyl methacrylate | Hydrazine hydrate (B1144303) | - | 80, then 390 (distillation) | - | - | [1] |

| 5-(2-Hydroxyethyl)this compound (B575805) | 5,6-Dihydro-2H-pyran-2-one | Hydrazine hydrate | Ethanol (B145695) | Room Temp. | - | Quantitative | [2] |

| 4-Benzoyl-methyl-pyrazolidin-3-one | 2-Methylene aroyl propionic acid | Hydrazine hydrate | Ethanol | Reflux | 12 | 73 | [3] |

| Substituted 4-benzoyl-methyl-1-phenyl-pyrazolidin-3-ones | 2-Methylene aroyl propionic acids | Phenyl hydrazine | Ethanol | Reflux | 15 | - | [3] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Pyrazolidin-3-ones

The following is a generalized protocol based on common laboratory practices for this type of reaction. Specific conditions should be optimized for each substrate.

Materials:

-

α,β-Unsaturated ester (1.0 eq)

-

Hydrazine hydrate (1.0 - 1.2 eq)

-

Anhydrous ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α,β-unsaturated ester and anhydrous ethanol.

-

Slowly add hydrazine hydrate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for the required time (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica (B1680970) gel.

Synthesis of 5-(2-Hydroxyethyl)this compound[2]

Materials:

-

5,6-Dihydro-2H-pyran-2-one

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

5,6-Dihydro-2H-pyran-2-one is treated with hydrazine hydrate in ethanol at room temperature.

-

The reaction proceeds to give 5-(2-hydroxyethyl)this compound in quantitative yield.

-

The product can be isolated by removal of the solvent.

Synthesis of 4-Benzoyl-methyl-pyrazolidin-3-one[3]

Starting Material Preparation (Friedel-Crafts Acylation):

-

Anhydrous aluminium chloride (0.2 mole), anhydrous itaconic anhydride (B1165640) (0.1 mole), and anhydrous methylene (B1212753) chloride (15 mL) are placed in a three-necked flask fitted with a separating funnel, mechanical stirrer, and reflux condenser.

-

The mixture is stirred, and the appropriate hydrocarbon (0.1 mole) is added dropwise.

-

After stirring for 5 hours at room temperature, the contents are poured into crushed ice.

-

Excess methylene chloride is removed by distillation.

-

The resulting mixture is cooled, filtered, and the crude product is suspended in water, mixed well, and sodium carbonate (0.5 g) is added.

-

The contents are then added to a mixture of water and concentrated hydrochloric acid (to pH 2).

-

The product, 2-methylene aroyl propionic acid, is collected, dried, and recrystallized from ethanol.

This compound Synthesis:

-

The appropriate 2-methylene aroyl propionic acid (0.1 mole) is refluxed for 12 hours with hydrazine hydrate (0.1 mole) in ethanol (25 mL) containing NaHCO₃ (0.5 g) to generate free hydrazine.

-

The reaction mixture is concentrated and poured into cold water to obtain the crude product.

-

The crude product is purified by recrystallization from ethanol to yield 4-benzoyl-methyl-pyrazolidin-3-one.

Conclusion

The synthesis of pyrazolidin-3-ones from α,β-unsaturated esters via a Michael addition-intramolecular cyclization cascade is a robust and versatile method for accessing this important heterocyclic core. The reaction conditions can be tailored to accommodate a range of substrates, and the products are often obtained in good to excellent yields. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of this synthetic strategy in a research and development setting. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Spectroscopic Analysis of Pyrazolidin-3-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrazolidin-3-one derivatives, a class of heterocyclic compounds with significant pharmacological interest. This document details the characteristic spectral data obtained through various analytical techniques, outlines standardized experimental protocols, and visualizes key concepts related to their analysis and mechanism of action.

Introduction to this compound Derivatives

This compound and its derivatives are five-membered nitrogen-containing heterocyclic compounds. The core structure is a saturated pyrazole (B372694) ring with a ketone group at the 3-position. These compounds have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Prominent examples of drugs featuring a related pyrazolidine-dione structure include Phenylbutazone and Celecoxib, which are non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic effects of many of these derivatives are attributed to their ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).

Accurate structural elucidation and characterization are paramount in the development of new this compound-based therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic properties of these compounds.

Spectroscopic Characterization Data

The following tables summarize typical quantitative data obtained from the spectroscopic analysis of this compound derivatives. These values can serve as a reference for the characterization of novel analogues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound derivatives are presented in Table 1.

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3250 | Amide N-H stretching vibration.[1][2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | C-H stretching in aromatic rings.[1][2] |

| C-H Stretch (Aliphatic) | 2850 - 2960 | C-H stretching in alkyl substituents.[1][2] |

| C=O Stretch (Amide) | 1640 - 1710 | Carbonyl stretching of the this compound ring.[1][2] |

| C=C Stretch (Aromatic) | 1450 - 1620 | C=C stretching vibrations within aromatic rings.[1][2] |

| C-N Stretch | 1200 - 1350 | Carbon-nitrogen stretching vibration.[1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

The chemical shifts of protons in this compound derivatives are influenced by their chemical environment. Table 2 provides typical ¹H NMR chemical shift ranges.

Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Description |

| N-H | 8.0 - 13.0 | Amide proton, often broad. |

| Aromatic-H | 6.5 - 8.5 | Protons on aromatic substituents. |

| CH (ring) | 3.5 - 5.0 | Methine proton on the pyrazolidine (B1218672) ring. |

| CH₂ (ring) | 2.5 - 4.0 | Methylene protons on the pyrazolidine ring. |

| CH₃ (substituent) | 0.9 - 2.5 | Protons of alkyl substituents. |

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Table 3 lists characteristic ¹³C NMR chemical shift ranges for this compound derivatives.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Description |

| C=O (Amide) | 165 - 180 | Carbonyl carbon of the this compound ring.[1] |

| Aromatic-C | 110 - 150 | Carbons of aromatic substituents.[1] |

| CH (ring) | 40 - 60 | Methine carbon on the pyrazolidine ring. |

| CH₂ (ring) | 30 - 50 | Methylene carbons on the pyrazolidine ring. |

| CH₃ (substituent) | 10 - 30 | Carbons of alkyl substituents. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Table 4: Common Fragmentation Patterns in Mass Spectrometry of this compound Derivatives

| Fragmentation Process | Description |

| α-Cleavage | Fission of the bond adjacent to the carbonyl group. |

| McLafferty Rearrangement | Hydrogen transfer from a γ-carbon followed by β-cleavage, if an appropriate chain is present. |

| Ring Cleavage | Fragmentation of the pyrazolidinone ring, often initiated by cleavage of N-N or N-C bonds. |

| Loss of Substituents | Elimination of substituents from the ring or side chains. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Table 5: Typical UV-Vis Absorption Maxima (λmax) for this compound Derivatives

| Electronic Transition | Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Associated with aromatic rings and other conjugated systems. The exact λmax is dependent on the extent of conjugation and the substituents present. |

| n → π | 300 - 500 | Weaker absorption band corresponding to the promotion of a non-bonding electron (from N or O) to an anti-bonding π* orbital. |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the analysis of this compound derivatives.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone) in a small vial.

-

Film Deposition: Using a pipette, apply a few drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty salt plate and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

-

Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. The fragmentation pattern provides valuable information for structural elucidation.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Sample Measurement: Fill a matched cuvette with the sample solution.

-

Data Acquisition: Scan the sample over a wavelength range appropriate for the compound, typically from 200 to 800 nm.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Visualization of Analytical Workflow and Mechanism of Action

The following diagrams, created using the DOT language, illustrate a typical workflow for the spectroscopic analysis of this compound derivatives and a key signaling pathway through which some of these compounds exert their therapeutic effects.

General Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis by a Celecoxib-like Pyrazolidinone Derivative

Many pyrazolidinone derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation and pain. The following diagram illustrates this inhibitory pathway, using Celecoxib as a model.

Caption: Inhibition of the COX-2 pathway by a pyrazolidinone derivative.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical component of their research and development as therapeutic agents. A combination of IR, NMR, mass spectrometry, and UV-Vis spectroscopy provides a comprehensive understanding of their chemical structures and properties. The standardized protocols outlined in this guide are intended to facilitate reproducible and accurate characterization. Furthermore, understanding the molecular mechanisms of action, such as the inhibition of key inflammatory pathways, is essential for the rational design of new and improved derivatives. This guide serves as a foundational resource for scientists and researchers working in this promising area of medicinal chemistry.

References

- 1. Mechanism of biological actions of mepirizole, a nonsteroidal anti-inflammatory agent. (I). Suppressive effects on the leukocytes chemotaxis in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of a thromboxane synthetase inhibitor, dazoxiben, and acetylsalicylic acid on platelet function and prostaglandin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Pyrazolidin-3-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Analogs of this core structure have been extensively investigated for their potential as therapeutic agents in various disease areas, primarily targeting key proteins involved in inflammation, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the principal therapeutic targets of this compound analogs, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant area of investigation for this compound derivatives has been their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2]

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of various this compound analogs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for identifying compounds with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.

| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Analog A | Phenyl | H | 4-Methoxyphenyl | 15.2 | 0.35 | 43.4 | [3] |

| Analog B | Phenyl | H | 4-Fluorophenyl | 12.8 | 0.28 | 45.7 | [3] |

| Analog C | Phenyl | H | 4-Chlorophenyl | 10.5 | 0.21 | 50.0 | [3] |

| Analog D | Phenyl | H | 4-Nitrophenyl | >100 | 1.5 | >66 | [3] |

| Celecoxib | - | - | - | 15 | 0.04 | 375 | [4] |

Signaling Pathway: Arachidonic Acid Metabolism and Inflammation

The anti-inflammatory action of this compound analogs is achieved by blocking the production of prostaglandins from arachidonic acid. This interruption of the inflammatory cascade is depicted in the following signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of this compound analogs on COX-1 and COX-2 can be determined using a variety of in vitro assays. A common method is the colorimetric or fluorometric inhibitor screening assay.

Objective: To determine the IC50 values of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

-

COX-1 and COX-2 enzymes

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (this compound analogs) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

-

Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (reference inhibitor).

-

Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

-

Detection: Measure the amount of prostaglandin produced using an appropriate detection method (e.g., EIA or colorimetric/fluorometric reading).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Activity: Targeting Cancer Cell Proliferation

This compound derivatives have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Their anticancer effects are often attributed to the inhibition of key proteins involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinase 9 (CDK9).[5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound analogs is assessed by their IC50 values against different cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | HePG2 (Liver) | 6.57 | [5] |

| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | HCT-116 (Colon) | 9.54 | [5] |

| Analog E | 4-((3-chlorophenyl)diazenyl)-1,2-diphenylpyrazolidine-3,5-dione | MCF-7 (Breast) | 7.97 | [5] |

| Analog F | 4-(4-bromobenzylidene)-1,2-diphenylpyrazolidine-3,5-dione | A549 (Lung) | 12.5 | [7] |

| Analog G | 4-(4-nitrobenzylidene)-1,2-diphenylpyrazolidine-3,5-dione | A549 (Lung) | 10.8 | [7] |

Signaling Pathway: CDK9 in Cell Cycle Regulation

CDK9, in complex with its regulatory partner Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those that promote cell growth and survival. Inhibition of CDK9 by this compound analogs can lead to cell cycle arrest and apoptosis.[8][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14][15]

Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines and calculate their IC50 values.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Test compounds (this compound analogs)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Neuroprotective Activity: Targeting Key Enzymes in Neurotransmission

Certain this compound analogs have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of enzymes that regulate neurotransmitter levels, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).

Acetylcholinesterase (AChE) Inhibition

AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[16][17][18] Inhibition of AChE increases the levels of acetylcholine, which is beneficial in conditions where cholinergic neurotransmission is impaired, such as in Alzheimer's disease.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine.[19][20] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition can increase dopamine levels and is a therapeutic strategy for Parkinson's disease.

Signaling Pathways in Neurotransmission

The following diagrams illustrate the role of AChE in the cholinergic synapse and MAO in the degradation of monoamine neurotransmitters.

Experimental Protocol: Enzyme Inhibition Assay (General)

A general protocol for determining the inhibitory activity of this compound analogs against enzymes like AChE and MAO is outlined below. Specific substrates and detection methods will vary depending on the enzyme.[21][22][23]

Objective: To determine the IC50 or Ki value of a test compound for a specific enzyme.

Materials:

-

Purified enzyme (AChE or MAO)

-

Specific substrate (e.g., acetylthiocholine (B1193921) for AChE, kynuramine (B1673886) for MAO)

-

Detection reagent (e.g., DTNB for AChE)

-

Assay buffer

-

Test compounds

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, detection reagent, and various concentrations of the test compound in the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: Add the enzyme and different concentrations of the test compound to the wells of a 96-well plate. Include a control without the inhibitor. Incubate for a short period to allow for binding.

-

Reaction Initiation: Add the substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration to determine the IC50 value. For Ki determination, experiments are performed at different substrate concentrations, and data are analyzed using methods like Lineweaver-Burk plots.

References

- 1. KEGG ORTHOLOGY: K11987 [genome.jp]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. savemyexams.com [savemyexams.com]

- 9. monoamine neurotransmitters dopamine: Topics by Science.gov [science.gov]

- 10. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MTT Assay Protocol | BioRender Science Templates [biorender.com]

- 13. Reactome | Cell Cycle Checkpoints [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]

- 16. researchgate.net [researchgate.net]

- 17. getbodysmart.com [getbodysmart.com]

- 18. KEGG PATHWAY: Cholinergic synapse - Reference pathway [kegg.jp]

- 19. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. superchemistryclasses.com [superchemistryclasses.com]

In Silico Prediction of Pyrazolidin-3-one Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction